N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
Description
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by two distinct aromatic substituents: a furan-2-ylmethyl group and a 4-methylphenylmethyl (p-tolylmethyl) group. This compound belongs to a class of diamines with versatile applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
627520-83-6 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N2O/c1-13-4-6-14(7-5-13)11-16-8-9-17-12-15-3-2-10-18-15/h2-7,10,16-17H,8-9,11-12H2,1H3 |
InChI Key |
MFVMDIARXNGTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with 4-methylbenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as potassium hydride, which facilitates the formation of the desired product through an imine–imine rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Ethane-1,2-diamine Derivatives
Ethane-1,2-diamine derivatives are highly tunable, with substituents dictating their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Biological Activity: The 7-chloroquinoline-substituted diamine (Table 1) is a known antimalarial pharmacophore, highlighting the importance of aromatic nitrogen heterocycles in medicinal chemistry . The furan-substituted target compound may exhibit similar bioactivity but requires experimental validation.
Synthetic Methods: Furan-containing diamines are synthesized via acid-catalyzed Schiff base formation (e.g., furan-2-aldehyde reacting with amines in DMF/H₂SO₄) . This method contrasts with the thermal amination used for chloroquinoline derivatives (e.g., heating with ethane-1,2-diamine at 130°C) .
Corrosion Inhibition :
- Linear polyamines like DETA and TETA (triethylenetetramine) show enhanced corrosion inhibition due to multiple -NH- groups, which facilitate metal surface adsorption. The target compound’s aromatic substituents may reduce chelation efficacy but improve film-forming ability on metal surfaces .
Biological Activity
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a furan moiety and a 4-methylphenyl group attached to an ethane-1,2-diamine backbone. This structure suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to various receptors, influencing cellular signaling cascades.
The furan and phenylethyl groups are likely critical for these interactions due to their ability to participate in π-π stacking and hydrogen bonding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of ethylenediamine compounds exhibit significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus .
- Antiviral Potential : Compounds with similar structural motifs have been reported to possess antiviral properties, particularly against RNA viruses .
Antimicrobial Activity
A study on Schiff bases derived from ethylene diamine demonstrated notable antibacterial activity against multiple bacterial strains. The compounds were tested against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with varying degrees of effectiveness .
Antiviral Activity
In a separate investigation focusing on furan-containing compounds, researchers identified significant inhibitory effects on viral replication in vitro. Compounds similar to this compound showed promise in targeting viral polymerases .
Table 1: Biological Activity Summary
| Biological Activity | Target Organisms/Pathways | Reference |
|---|---|---|
| Antibacterial | E. coli, S. aureus | |
| Antiviral | RNA viruses | |
| Enzyme Inhibition | Various metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition & receptor binding |
| Derivative A (further substituted) | High | Enhanced receptor affinity |
| Derivative B (lacking furan) | Low | Reduced binding interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
